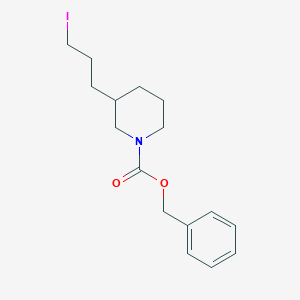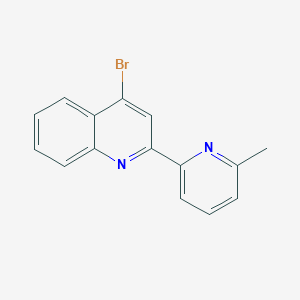
4-Bromo-2-(6-methylpyridin-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methylpyridinyl groups in this compound enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and 6-methylpyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran.
Bromination: The final step involves the bromination of the quinoline derivative using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(6-methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties.
Aplicaciones Científicas De Investigación
4-Bromo-2-(6-methylpyridin-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methylpyridinyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(6-methylpyridin-2-yl)quinoline
- 4-Fluoro-2-(6-methylpyridin-2-yl)quinoline
- 4-Iodo-2-(6-methylpyridin-2-yl)quinoline
Uniqueness
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H11BrN2 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
4-bromo-2-(6-methylpyridin-2-yl)quinoline |
InChI |
InChI=1S/C15H11BrN2/c1-10-5-4-8-14(17-10)15-9-12(16)11-6-2-3-7-13(11)18-15/h2-9H,1H3 |
Clave InChI |
DWGSSUPSGCLPQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


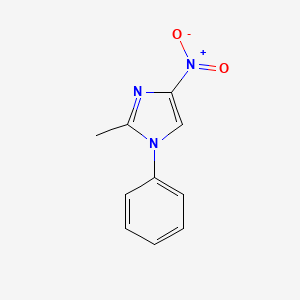
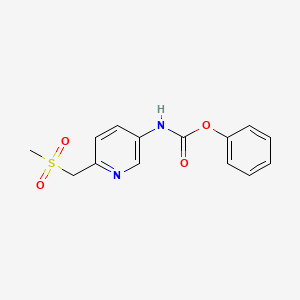
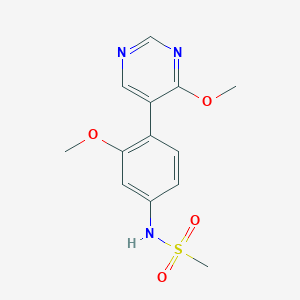
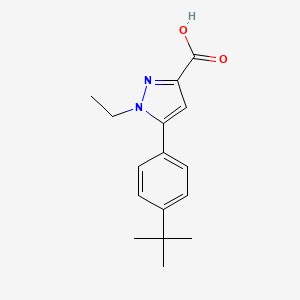



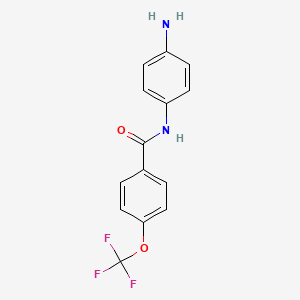
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
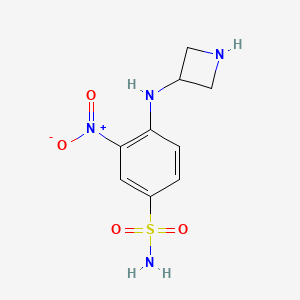
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
